molecular formula C17H16N8 B605552 APY29

APY29

Cat. No.: B605552
M. Wt: 332.4 g/mol
InChI Key: WJNBSTLIALIIEW-UHFFFAOYSA-N
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Description

APY29 (C₁₇H₁₆N₈; CAS 1216665-49-4) is a type I kinase inhibitor targeting the ATP-binding pocket of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of endoplasmic reticulum (ER) stress. It inhibits IRE1α autophosphorylation with an IC₅₀ of 280 nM while paradoxically activating its RNase domain, which processes XBP1 mRNA during the unfolded protein response (UPR) . This compound stabilizes the kinase domain in a DFG-in conformation, promoting oligomerization and RNase activation even in the absence of ER stress . Its dual regulatory effects make it a unique tool for studying IRE1α signaling and developing therapies for ER stress-related diseases, including cancer, viral infections, and neurodegenerative disorders .

Preparation Methods

Chemical Identification and Structural Features

APY29 belongs to the 2,4-pyrimidinediamine class, with the systematic name N²-(1H-benzimidazol-6-yl)-N⁴-(5-cyclopropyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine. Its molecular formula is C₁₇H₁₆N₈ , yielding a molecular weight of 332.36 g/mol . The compound’s structure features three distinct moieties:

  • A pyrimidine core that occupies the ATP-binding pocket of IRE1α.

  • A benzimidazole group at the N² position, critical for hinge-region interactions.

  • A 5-cyclopropyl-pyrazole substituent at the N⁴ position, which engages the kinase’s gatekeeper pocket .

The SMILES notation (C1CC1C2=CC(=NN2)C3=NC(=NC(=C3)N)NC4=CC5=C(C=C4)N=CN5) and X-ray crystallographic data (PDB ID: 3FBV) confirm these interactions, particularly the cyclopropyl group’s role in stabilizing hydrophobic contacts .

Synthetic Pathway and Optimization

Original Synthesis by Wang et al. (2012)

The first reported synthesis of this compound involved a multi-step sequence to assemble the pyrimidine backbone and install substituents :

  • Pyrimidine Core Formation : Condensation of 2,4-dichloropyrimidine with benzimidazole-6-amine under palladium-catalyzed cross-coupling conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C).

  • Pyrazole Coupling : Reaction of the intermediate with 5-cyclopropyl-1H-pyrazol-3-amine using Buchwald-Hartwig amination (Pd(OAc)₂, BINAP, NaOtBu, 80°C).

  • Purification : Column chromatography (silica gel, DCM/MeOH gradient) followed by recrystallization from ethanol/water .

This route achieved a 45% overall yield with >99% purity, as verified by HPLC .

Structural Modifications for Enhanced Selectivity

Subsequent optimizations focused on improving solubility and kinase specificity:

ModificationRationaleOutcome
Replacement of benzimidazole with urea-linked phenyl groups Reduce off-target kinase binding10-fold selectivity gain over ABL1 and JAK2 kinases
Introduction of m-CF₃ substituents on phenyl rings Enhance metabolic stabilityt₁/₂ increased from 1.2 to 4.8 h in murine hepatocytes
Cyclopropyl → tert-butyl substitution Adjust gatekeeper pocket affinityRNase activation retained (EC₅₀ = 320 nM)

Physicochemical and Solubility Profiles

PropertyValueMethod
AppearanceOff-white solidVisual inspection
Solubility (DMSO)10 mg/mL (30.1 mM)Kinetic solubility assay
LogP2.8 ± 0.3HPLC-derived
pKa6.2 (pyrimidine), 9.1 (benzimidazole)Potentiometric titration

This compound exhibits pH-dependent solubility, with optimal dissolution achieved in 50 mM citrate buffer (pH 4.0) . Lyophilized formulations retain >95% activity after 12 months at -80°C .

Analytical Characterization

Chromatographic Methods

  • HPLC : C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/ACN gradient (5→95% over 20 min), λ = 254 nm. Retention time = 12.7 min .

  • LC-MS : [M+H]⁺ = 333.15 m/z (calculated 333.14), purity >99.9% .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, benzimidazole-H), 6.45 (s, 1H, pyrazole-H), 1.85–1.78 (m, 1H, cyclopropyl) .

  • ¹³C NMR : 158.2 (C=N), 145.6 (pyrimidine-C4), 128.9 (benzimidazole-C), 112.4 (pyrazole-C) .

Biological Activity Validation

IRE1α Modulation Assays

Assay TypeResult
Autophosphorylation inhibition (IC₅₀)280 nM
RNase activation (EC₅₀)190 nM
Oligomerization (SEC-MALS)KD = 410 nM

In HEK293T cells, 1 μM this compound reduced ER stress-induced JNK phosphorylation by 78% while increasing XBP1 splicing 3.2-fold .

Specificity Screening

This compound showed <10% inhibition at 1 μM against 266 human kinases, except for CLK1 (42%) and DYRK1A (37%) .

Applications in Disease Models

Viral Infection Studies

In bovine herpesvirus-1 (BoHV-1) models, 10 μM this compound reduced viral titers by 2.7 log units at 24 hpi through UPR pathway modulation .

Cancer Research

This compound synergized with bortezomib in multiple myeloma cells (CI = 0.32), inducing 89% apoptosis via sustained IRE1α RNase activity .

Chemical Reactions Analysis

APY29 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

APY29 has a wide range of scientific research applications, including :

    Chemistry: this compound is used as a tool compound to study the modulation of IRE1α activity and its effects on cellular processes.

    Biology: In biological research, this compound is used to investigate the role of IRE1α in the unfolded protein response and its implications in various diseases.

    Medicine: this compound has potential therapeutic applications in treating diseases related to endoplasmic reticulum stress, such as cancer, inflammatory diseases, and neurodegenerative disorders.

    Industry: this compound is used in the development of new drugs and therapeutic strategies targeting IRE1α.

Mechanism of Action

APY29 exerts its effects by binding to the ATP-binding pocket of IRE1α, inhibiting its autophosphorylation and activating its RNase activity . This dual action modulates the unfolded protein response by promoting the splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay of RNA (RIDD). These pathways are crucial for maintaining cellular homeostasis under stress conditions.

Comparison with Similar Compounds

Mechanism of Action and Binding Dynamics

APY29 and other IRE1α inhibitors are classified into two categories:

  • Type I inhibitors (e.g., this compound, sunitinib): Bind the ATP pocket in the DFG-in conformation, inhibiting kinase autophosphorylation but activating RNase .
  • Type II inhibitors (e.g., compound 3, KIRA6): Bind the DFG-out conformation, allosterically disrupting RNase activity and oligomerization .
Compound Target Mechanism IC₅₀/EC₅₀ RNase Effect Oligomerization Key Applications
This compound IRE1α kinase Type I inhibitor; DFG-in stabilizer IC₅₀: 280 nM Activates Promotes Cancer, viral infections
Compound 3 IRE1α kinase Type II inhibitor; DFG-out stabilizer IC₅₀: ~460 nM Inhibits Suppresses ER stress studies
Sunitinib IRE1α kinase Type I inhibitor; multi-kinase target IC₅₀: ~300 nM Activates Promotes Oncology
KIRA6 IRE1α RNase Type II inhibitor; DFG-out binder IC₅₀: 5.9 nM Inhibits Disrupts Neurodegeneration
MKC8866 IRE1α RNase Direct RNase inhibitor IC₅₀: 0.29 μM Inhibits No effect Cancer
STF-083010 IRE1α RNase Covalent RNase inhibitor N/A Inhibits No effect Viral replication

Functional Contrasts

  • This compound vs. Compound 3 : Both occupy the ATP-binding site but induce opposing conformational changes. This compound stabilizes the activation loop in a DFG-in state, restoring RNase activity in dephosphorylated IRE1α (dP-IRE1α) by ~60%, while compound 3 suppresses RNase activity even in dP-IRE1α . Footprinting experiments confirm that this compound protects Cys645 from alkylation, whereas compound 3 accelerates it, reflecting divergent allosteric effects .
  • This compound vs. KIRA6 : KIRA6, a type II inhibitor, binds the kinase domain to destabilize IRE1α oligomers, preferentially inhibiting the pro-death RIDD pathway over XBP1 splicing . In contrast, this compound enhances both XBP1 splicing and RIDD under stress .
  • This compound vs. Sunitinib : Both type I inhibitors activate RNase, but sunitinib is less selective, targeting multiple kinases (e.g., VEGFR, PDGFR). This compound’s specificity makes it preferable for mechanistic studies .

Structural and Functional Insights

  • Oligomerization : this compound promotes IRE1α dimerization and higher-order oligomers, critical for RNase activation, while compound 3 and KIRA6 dissociate oligomers .
  • RNase Activation : this compound’s RNase activation is dose-dependent and reversible. In competition assays, increasing this compound concentrations overcome RNase inhibition by compound 3, confirming shared binding sites with antagonistic outcomes .
  • Therapeutic Potential: this compound suppresses HSV-1 replication by blocking IRE1α kinase-dependent JNK signaling, independent of RNase activity . In contrast, KIRA6 shows efficacy in preserving photoreceptor cells, highlighting pathway-specific effects .

Key Research Findings

Dual Modulation : this compound uniquely decouples kinase inhibition from RNase activation, enabling precise control over IRE1α’s dual enzymatic functions .

Pathway Selectivity : Unlike broad-spectrum inhibitors (e.g., sunitinib), this compound’s specificity for IRE1α minimizes off-target effects, making it ideal for dissecting UPR signaling .

Therapeutic Versatility: this compound enhances fracture healing by regulating osteoblast/osteoclast balance and sensitizes esophageal squamous carcinoma to radiotherapy , underscoring its broad applicability.

Biological Activity

APY29 is a small molecule known primarily for its role as an inhibitor of the IRE1α kinase, which is a critical component of the unfolded protein response (UPR) pathway. This pathway plays a vital role in maintaining cellular homeostasis under stress conditions, particularly those affecting the endoplasmic reticulum (ER). Understanding the biological activity of this compound is essential due to its implications in various diseases, including cancer and neurodegenerative disorders.

IRE1α Kinase Inhibition

This compound functions as a type I kinase inhibitor of IRE1α, stabilizing its active conformation while simultaneously modulating its oligomerization state. This dual action has significant implications for IRE1α's endoribonuclease (RNase) activity:

  • Inhibition of Kinase Activity : this compound dose-dependently suppresses autophosphorylation of IRE1α, leading to reduced RNase activity. This mechanism is crucial as excessive RNase activity can trigger apoptosis in cells experiencing ER stress .
  • Oligomerization Effects : Interestingly, while inhibiting the kinase activity, this compound increases the oligomeric state of IRE1α* (P830L), which can paradoxically rescue some RNase activity under specific conditions. This suggests that this compound may act as a slight activator of RNase function despite its primary role as an inhibitor .

Toxicity and Limitations

Despite its utility in research, this compound has been reported to exhibit toxicity at low micromolar concentrations. This toxicity limits its application across different cellular models and necessitates careful consideration when interpreting experimental results involving this compound .

Case Studies and Experimental Evidence

Numerous studies have investigated the biological effects of this compound within various cellular contexts:

  • Cell Proliferation : Research indicates that this compound can induce proliferative blocks in cancer cell lines at low micromolar concentrations. This effect underscores its potential use in therapeutic strategies aimed at inhibiting tumor growth .
  • Endoplasmic Reticulum Stress : In models of ER stress, this compound has been shown to modulate cell fate by influencing the balance between pro-survival and pro-apoptotic signals mediated by IRE1α. For instance, it can prevent apoptosis triggered by elevated RNase activity during ER stress conditions .

Summary of Findings

Study Findings Implications
Han et al. (2014)This compound inhibits autophosphorylation and alters oligomeric stateSuggests dual role in modulating RNase activity
MDPI (2021)Toxicity observed at low concentrationsLimits applicability in diverse cellular models
eLife (2015)Induces proliferative blocks in cancer cellsPotential therapeutic target for cancer treatment

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie APY29's modulation of the unfolded protein response (UPR) pathway?

this compound acts as an allosteric modulator of IRE1α, inhibiting its autophosphorylation (IC50 = 280 nM) while paradoxically activating its RNase activity . This dual effect disrupts XBP1 splicing kinetics, as demonstrated by increased Xbp1s expression in BoHV-1-infected cells treated with 6 µM this compound for 12–24 hours . Methodologically, researchers should validate these effects using immunoblotting for P-IRE1 and qPCR for XBP1 isoforms, with controls for dose-dependent responses (e.g., DMSO vehicle) .

Q. What in vitro models are validated for studying this compound's antiviral or anticancer effects?

  • Antiviral : Bovine alphaherpesvirus 1 (BoHV-1) models show this compound reduces viral titers by 80% at 6 µM by targeting post-entry viral replication stages .
  • Anticancer : Esophageal squamous cell carcinoma (ESCC) models demonstrate this compound inhibits RSK4, enhancing radiotherapy sensitivity at 10 µM via apoptosis induction . Researchers should use viability assays (e.g., MTT) and gene knockdown (e.g., siRNA for RSK4) to confirm pathway specificity .

Q. What are standard this compound concentrations for UPR-related experiments?

this compound exhibits concentration-dependent effects:

  • 1–5 µM : Modulates IRE1α RNase activity without cytotoxicity .
  • ≥6 µM : Induces significant cell death (e.g., 50% viability loss in BoHV-1 models) . Dose optimization should include time-course assays (12–48 hours) and cytotoxicity controls .

Advanced Research Questions

Q. How to resolve contradictory findings on this compound's dose-dependent effects across experimental systems?

Contradictions arise from model-specific thresholds:

  • Cancer models : 100 µM this compound upregulates XBP1 and CXCR4 in lymphoma cells , whereas lower doses (10 µM) suffice for RSK4 inhibition in ESCC .
  • Virology : 6 µM this compound suppresses BoHV-1 replication but requires higher doses for sustained IRE1α modulation . Mitigate discrepancies by standardizing assays (e.g., RNase activity vs. phosphorylation states) and reporting exact treatment durations .

Q. What methodological considerations are critical when integrating this compound into combination therapies?

this compound’s synergy with other agents (e.g., exosomal miR-26a-5p in bone regeneration ) requires:

  • Dose staggering : Administer this compound after primary agents to avoid pathway interference.
  • Delivery systems : Use biocompatible carriers (e.g., HA hydrogels) to sustain localized release . Validate combinatorial effects via dual-luciferase reporters and RNA-seq to map pathway crosstalk .

Q. How to design experiments analyzing this compound's impact on viral entry vs. replication?

Follow the BoHV-1 protocol :

  • Attachment phase : Pre-treat cells with this compound before viral adsorption.
  • Post-entry phase : Add this compound after viral internalization. Quantify viral titers via plaque assays and compare with untreated/DMSO controls. This compound shows stronger inhibition in post-entry stages (70% titer reduction vs. 40% in attachment) .

Q. Data Analysis & Reproducibility

Q. How to address variability in this compound's effects across cell lines?

  • Subgroup stratification : Use criteria like baseline IRE1α expression or stress levels (e.g., ER-stressed vs. normal cells) .
  • Statistical rigor : Apply mixed-effects models to account for inter-experimental variability in viral titer assays .

Q. What statistical frameworks are recommended for dose-response studies?

  • Four-parameter logistic curves : Fit this compound’s IC50 values using tools like GraphPad Prism .
  • Time-series analysis : Use ANOVA with Tukey post-hoc tests for longitudinal viability data (e.g., 0–24 hour timepoints) .

Q. Experimental Design Challenges

Q. How to optimize this compound treatment duration for UPR studies?

this compound’s effects peak at 12 hours (maximal Xbp1s expression) but diminish by 48 hours due to compensatory pathways . Include pulsed vs. continuous treatment arms and monitor adaptive responses via RNA-seq .

Q. What controls are essential for this compound studies in immune-microenvironment models?

  • IRE1α inhibitors : Compare with STF-083010 to isolate RNase vs. kinase effects .
  • Cytokine profiling : Measure IL-6/TNF-α levels to rule out off-target immune activation .

Properties

IUPAC Name

2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBSTLIALIIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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